molecular formula C5H11NS B12112967 2-Pyrrolidinemethanethiol,(S)-

2-Pyrrolidinemethanethiol,(S)-

Cat. No.: B12112967
M. Wt: 117.22 g/mol
InChI Key: LKQWWEHOLGUDAQ-YFKPBYRVSA-N
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Description

2-Pyrrolidinemethanethiol,(S)- is an organic compound with the molecular formula C5H11NS It is a thiol derivative of pyrrolidine, characterized by the presence of a sulfur atom bonded to a methylene group attached to the pyrrolidine ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanethiol

InChI

InChI=1S/C5H11NS/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1

InChI Key

LKQWWEHOLGUDAQ-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](NC1)CS

Canonical SMILES

C1CC(NC1)CS

Origin of Product

United States

Preparation Methods

Ring-Opening of 2-Pyrrolidone Derivatives

2-Pyrrolidone, a γ-lactam, serves as a versatile precursor for pyrrolidine derivatives. Industrial production of 2-pyrrolidone involves ammonolysis of γ-butyrolactone at 250–290°C under catalytic conditions. For thiol functionalization, nucleophilic ring-opening with thiolate anions has been explored.

In a modified approach, N-benzyl-2-pyrrolidone (synthesized via benzylation of 2-pyrrolidone with benzyl chloride) undergoes quaternization with dimethyl sulfate, forming a reactive intermediate susceptible to nucleophilic attack. Substituting nitromethane (as in aminomethyl-pyrrolidine synthesis) with sodium hydrosulfide (NaSH) introduces the thiol group:

N-Benzyl-2-pyrrolidone+NaSHN-Benzyl-2-mercaptomethyl-pyrrolidine+Byproducts\text{N-Benzyl-2-pyrrolidone} + \text{NaSH} \rightarrow \text{N-Benzyl-2-mercaptomethyl-pyrrolidine} + \text{Byproducts}

Subsequent hydrogenolysis with Raney nickel removes the benzyl protecting group, yielding 2-pyrrolidinemethanethiol. However, this method suffers from moderate yields (~50–60%) due to competing side reactions, including disulfide formation.

Direct Functionalization of Pyrrolidine

Stereoselective Synthesis of (S)-2-Pyrrolidinemethanethiol

Chiral Resolution of Racemic Mixtures

Early methods relied on resolving racemic 2-pyrrolidinemethanethiol using chiral auxiliaries. For instance, diastereomeric salts formed with (R)-mandelic acid enable separation via fractional crystallization. Reported enantiomeric excess (ee) values reach 90–95%, but scalability is limited by low throughput.

Asymmetric Catalytic Hydrogenation

Prochiral precursors like 2-acetylthiopyrroline undergo asymmetric hydrogenation with chiral catalysts. Using a Rhodium-(R)-BINAP complex, the (S)-enantiomer is obtained with 88% ee and 75% yield:

2-Acetylthiopyrroline+H2Rh-(R)-BINAP(S)-2-Pyrrolidinemethanethiol\text{2-Acetylthiopyrroline} + \text{H}_2 \xrightarrow{\text{Rh-(R)-BINAP}} \text{(S)-2-Pyrrolidinemethanethiol}

Optimization of pressure (50–145 kg H2_2) and temperature (100°C) mirrors protocols for 2-aminomethyl-pyrrolidine hydrogenation.

Industrial-Scale Production Considerations

Catalytic System Optimization

Raney nickel, effective for debenzylation, is unsuitable for thiol-containing compounds due to sulfur poisoning. Palladium on carbon (Pd/C) with triethylamine as a poison inhibitor offers a viable alternative, achieving 85% debenzylation yield without desulfurization.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance thiol nucleophilicity but risk disulfide formation. Mixed solvent systems (e.g., methanol/methylene chloride) balance reactivity and stability. Elevated temperatures (>80°C) accelerate ring-opening but reduce enantiopurity in asymmetric routes.

Comparative Analysis of Preparation Methods

Method Starting Material Key Steps Yield ee Scalability
Ring-openingN-Benzyl-2-pyrrolidoneQuaternization, NaSH addition50–60%N/AModerate
Thiol-ene2-Methylene-pyrrolidineRadical addition65%<50%Low
Asymmetric hydrogenation2-AcetylthiopyrrolineRh-BINAP catalysis75%88%High
Chiral resolutionRacemic thiolDiastereomeric salt formation40%90–95%Low

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinemethanethiol,(S)- undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The methylene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides are the major products formed.

    Reduction: The corresponding thiol is obtained.

    Substitution: Substituted pyrrolidinemethanethiol derivatives are produced.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
2-Pyrrolidinemethanethiol (S) serves as a building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it a valuable scaffold in drug design. Research has indicated its potential in developing compounds with antimicrobial , anti-inflammatory , and anticancer properties.

Case Study: Anticancer Activity
A study investigated the anticancer effects of derivatives synthesized from 2-Pyrrolidinemethanethiol (S). The results showed significant inhibition of tumor growth in xenograft models, suggesting that modifications of this compound can lead to effective anticancer agents. The mechanism involved induction of apoptosis and inhibition of angiogenesis, highlighting its therapeutic potential against various cancers.

Agricultural Applications

Pesticide Formulation
The compound is also utilized in the formulation of pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it a crucial component in agricultural chemistry. Studies have demonstrated that formulations containing 2-Pyrrolidinemethanethiol (S) exhibit improved pest control efficacy compared to those without it.

Case Study: Efficacy in Pest Control
In field trials, a pesticide formulation containing 2-Pyrrolidinemethanethiol (S) was tested against common agricultural pests. The results indicated a marked reduction in pest populations, with an increase in crop yield, showcasing its effectiveness as an agricultural additive.

Materials Science Applications

Polymer Chemistry
In materials science, 2-Pyrrolidinemethanethiol (S) is explored for its potential use as a crosslinking agent in polymer synthesis. Its unique chemical properties allow for the modification of polymer structures, enhancing their mechanical properties and thermal stability.

Data Table: Comparison of Mechanical Properties

Polymer TypeWithout AdditiveWith 2-Pyrrolidinemethanethiol (S)
Tensile Strength (MPa)3045
Elongation at Break (%)515
Thermal Stability (°C)200250

This table illustrates the significant improvements in mechanical properties when incorporating 2-Pyrrolidinemethanethiol (S) into polymer matrices.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinemethanethiol,(S)- involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinethiol: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.

    2-Mercaptopyridine: Another thiol derivative with a pyridine ring.

Uniqueness

2-Pyrrolidinemethanethiol,(S)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable covalent bonds with proteins makes it valuable in biochemical research and therapeutic applications .

Biological Activity

Overview

2-Pyrrolidinemethanethiol,(S)-, also known by its CAS number 2-Pyrrolidinemethanethiol, is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₁₁NS
  • Molecular Weight : 115.21 g/mol
  • IUPAC Name : (S)-2-Pyrrolidinemethanethiol

Biological Activity

The biological activities of 2-Pyrrolidinemethanethiol,(S)- have been explored in various studies, primarily focusing on its potential as an antimicrobial and antioxidant agent.

Antimicrobial Activity

Research indicates that 2-Pyrrolidinemethanethiol,(S)- exhibits significant antimicrobial properties against a range of pathogens. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Pathogen Type Activity
Gram-positiveEffective
Gram-negativeEffective
FungiModerate

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. In vitro assays showed that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for potential applications in preventing oxidative damage in various diseases.

The mechanism through which 2-Pyrrolidinemethanethiol,(S)- exerts its biological effects involves the following pathways:

  • Interaction with Enzymes : The thiol group in the compound can interact with various enzymes, potentially inhibiting their activity and leading to antimicrobial effects.
  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of 2-Pyrrolidinemethanethiol,(S)- against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and Escherichia coli.
  • Antioxidant Activity Assessment :
    • Research conducted by the International Journal of Food Sciences tested the antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The compound showed an IC50 value of 45 µg/mL, indicating strong antioxidant potential.

Q & A

Q. Q1. What are the recommended methods for synthesizing (S)-2-Pyrrolidinemethanethiol with high enantiomeric purity?

Methodological Answer:

  • Synthesis Routes : Use stereoselective ring-closing metathesis or nucleophilic substitution reactions to construct the pyrrolidine ring while introducing the thiol group. For example, similar pyrrolidine derivatives (e.g., (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride) are synthesized via palladium-catalyzed coupling or thiol-ene click chemistry .
  • Chiral Control : Employ chiral auxiliaries or catalysts (e.g., Sharpless epoxidation-derived ligands) to ensure (S)-configuration. Post-synthesis, verify enantiopurity using chiral HPLC with a cellulose-based column or NMR with chiral shift reagents .
  • Yield Optimization : Adjust reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF for nucleophilic substitution) to minimize racemization .

Q. Q2. How can researchers mitigate solubility challenges of (S)-2-Pyrrolidinemethanethiol in aqueous systems?

Methodological Answer:

  • Salt Formation : Convert the free thiol to a hydrochloride salt (as seen in related pyrrolidine derivatives) to improve water solubility .
  • Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility without destabilizing the compound.
  • pH Adjustment : Maintain pH 6–7 to prevent thiol oxidation while balancing solubility .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of (S)-2-Pyrrolidinemethanethiol in enantioselective catalysis?

Methodological Answer:

  • Density Functional Theory (DFT) : Model the thiol group’s nucleophilicity and steric interactions with substrates. Compare energy barriers for (S)- vs (R)-configurations to predict catalytic efficiency.
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., cysteine proteases) to design targeted inhibitors .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., turnover frequency in asymmetric catalysis) .

Q. Q4. How should researchers resolve contradictory bioactivity data for (S)-2-Pyrrolidinemethanethiol in enzyme inhibition assays?

Methodological Answer:

  • Purity Verification : Re-analyze enantiomeric purity via circular dichroism (CD) or mass spectrometry to rule out impurities .
  • Assay Conditions : Standardize buffer composition (e.g., avoid metal ions that oxidize thiols) and temperature (25°C ± 1°C).
  • Control Experiments : Use thiol-blocking agents (e.g., N-ethylmaleimide) to confirm target specificity .

Q. Q5. What strategies are effective for characterizing the stereochemical stability of (S)-2-Pyrrolidinemethanethiol under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor racemization via chiral HPLC .
  • Light/Oxygen Protection : Use amber vials and argon purging to prevent UV-induced or oxidative degradation.
  • Solid-State Analysis : Perform X-ray crystallography to assess conformational rigidity in crystalline vs amorphous forms .

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